4-O-Methylcarbidopa is a derivative of carbidopa, primarily recognized for its role in the treatment of Parkinson's disease. Carbidopa itself inhibits the enzyme aromatic L-amino acid decarboxylase, which is crucial in preventing the peripheral metabolism of levodopa, thus allowing more levodopa to reach the brain where it is converted into dopamine. This mechanism significantly enhances the therapeutic effects of levodopa in managing Parkinson's symptoms.
4-O-Methylcarbidopa falls under the category of pharmaceutical compounds, specifically as a methylated derivative of carbidopa. It can be classified as an aromatic amino acid decarboxylase inhibitor, similar to its parent compound, carbidopa. The molecular formula for 4-O-Methylcarbidopa is with a molecular weight of 240.26 g/mol .
The synthesis of 4-O-Methylcarbidopa involves several methods that utilize commercially available precursors. One prominent method includes:
These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity.
The molecular structure of 4-O-Methylcarbidopa features a methoxy group at the fourth position of the aromatic ring, which is critical for its biological activity. The compound can be represented structurally as follows:
4-O-Methylcarbidopa is involved in various chemical reactions, which include:
The choice of reagents and reaction conditions significantly influences the yield and type of products formed during these reactions.
The mechanism by which 4-O-Methylcarbidopa exerts its effects is closely related to that of carbidopa. By inhibiting aromatic L-amino acid decarboxylase, it prevents the conversion of levodopa into dopamine outside the brain. This action ensures that more levodopa crosses the blood-brain barrier and is available for conversion into dopamine within neuronal tissues, enhancing therapeutic efficacy in treating Parkinson's disease symptoms.
Relevant data on these properties are crucial for understanding how 4-O-Methylcarbidopa behaves in various environments and formulations .
4-O-Methylcarbidopa has significant implications in scientific research and pharmaceutical applications:
The ongoing research into derivatives like 4-O-Methylcarbidopa continues to provide insights into optimizing treatment strategies for neurodegenerative diseases .
4-O-Methylcarbidopa (chemical name: 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid) shares the core structural framework of carbidopa but features a methyl group at the 4-O position of the catechol ring. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol [1] [4]. Like carbidopa, it possesses a chiral center at the α-carbon adjacent to the carboxylic acid group, adopting an (S)-configuration critical for its biological interactions [6] [10]. This stereochemistry governs its three-dimensional orientation during enzyme binding.
The methylation at the 4-O position generates a distinct regioisomer compared to other methylated variants (e.g., 3-O-methylcarbidopa). This structural alteration significantly impacts electronic distribution and hydrogen-bonding capacity:
Table 1: Structural Comparison of Carbidopa and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Modification |
---|---|---|---|
Carbidopa | C₁₀H₁₄N₂O₄ | 226.23 | Parent compound; 3,4-dihydroxyphenyl |
4-O-Methylcarbidopa | C₁₁H₁₆N₂O₄ | 240.26 | Methylation at 4-O position |
3,4-O,O-Dimethyl Carbidopa | C₁₂H₁₈N₂O₄ | 254.28 | Methylation at both 3-O and 4-O sites |
Carbidopa Methyl Ester | C₁₁H₁₆N₂O₄ | 240.26 | Esterification of carboxylic acid |
4-O-Methylcarbidopa is formally recognized as Carbidopa Related Compound A (USP designation) or Carbidopa EP Impurity J (Ph. Eur. designation) in pharmacopeial standards [4]. It arises during carbidopa synthesis or storage through:
Its presence necessitates strict chromatographic control in pharmaceutical products, typically quantified using reversed-phase HPLC. Regulatory thresholds mandate levels below 0.1–0.5% in active pharmaceutical ingredients (APIs) due to potential impacts on drug efficacy [4]. Structurally related impurities include:
Carbidopa exerts therapeutic effects via irreversible inhibition of peripheral aromatic L-amino acid decarboxylase (AADC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme. This inhibition prevents peripheral conversion of L-DOPA to dopamine, enhancing L-DOPA delivery to the CNS [2] [7] [10]. 4-O-Methylcarbidopa’s inhibitory profile diverges significantly due to its methylated structure:
Table 2: Comparative Inhibition Mechanisms of Carbidopa vs. 4-O-Methylcarbidopa
Parameter | Carbidopa | 4-O-Methylcarbidopa |
---|---|---|
AADC Binding Mechanism | Irreversible PLP adduct formation | Weak/reversible PLP interaction |
Key Structural Motif | Catechol ring (3,4-dihydroxyphenyl) | 3-Hydroxy-4-methoxyphenyl |
Enzyme Inhibition IC₅₀ | 0.05–0.1 μM | >10 μM (estimated) |
Plasma Half-Life | ~2 hours | Likely shorter due to reduced protein binding |
Blood-Brain Barrier Penetration | Negligible | Negligible |
Studies using the central AADC inhibitor NSD-1015 (3-hydroxybenzyl hydrazine) provide indirect mechanistic insights. NSD-1015 elevates brain L-DOPA levels but exhibits complex interactions with dopamine metabolism, partially attributed to monoamine oxidase (MAO) inhibition [3] [9]. While 4-O-methylcarbidopa lacks significant MAO affinity, its structural perturbation likely diminishes its utility as a selective decarboxylase inhibitor.
The compound may also arise in vivo via hepatic COMT-mediated methylation of carbidopa. This metabolic pathway parallels 3-O-methyldopa formation from L-DOPA and could contribute to reduced bioavailability of active carbidopa during chronic therapy [4] [8].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: